Ethyl 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoate
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Overview
Description
Ethyl 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoate typically involves the reaction of ethyl acrylate with 3,5-dioxo-1,2,4-triazolidine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or crystallization. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of ester derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazolidine ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Ethyl 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a similar structure but lacking the triazolidine ring.
Mthis compound: A closely related compound with a methyl group instead of an ethyl group.
Ethyl 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)butanoate: Another similar compound with a longer carbon chain.
The uniqueness of this compound lies in its specific combination of the triazolidine ring and the ester functional group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O4/c1-2-14-5(11)3-4-10-6(12)8-9-7(10)13/h2-4H2,1H3,(H,8,12)(H,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVLABLSOPDHRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)NNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610213 |
Source
|
Record name | Ethyl 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114048-98-5 |
Source
|
Record name | Ethyl 3-(3,5-dioxo-1,2,4-triazolidin-4-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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